molecular formula C13H16OS B2447633 4-(Cyclohexylthio)benzaldehyde CAS No. 53606-38-5

4-(Cyclohexylthio)benzaldehyde

Cat. No.: B2447633
CAS No.: 53606-38-5
M. Wt: 220.33
InChI Key: WRVUNCJKERNYSY-UHFFFAOYSA-N
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Description

4-(Cyclohexylthio)benzaldehyde is an organic compound with the molecular formula C13H16OS It consists of a benzaldehyde moiety substituted with a cyclohexylthio group at the para position

Scientific Research Applications

4-(Cyclohexylthio)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for benzaldehyde, a similar compound, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and damage fertility or the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclohexylthio)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with the cyclohexylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclohexylthio group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 4-(Cyclohexylthio)benzoic acid

    Reduction: 4-(Cyclohexylthio)benzyl alcohol

    Substitution: Products vary based on the substituent introduced

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the cyclohexylthio group, making it less hydrophobic and less sterically hindered.

    4-Methylbenzaldehyde: Substituted with a methyl group instead of a cyclohexylthio group, resulting in different reactivity and properties.

    4-(Methoxy)benzaldehyde: Contains a methoxy group, which imparts different electronic effects compared to the cyclohexylthio group.

Uniqueness

4-(Cyclohexylthio)benzaldehyde is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.

Properties

IUPAC Name

4-cyclohexylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVUNCJKERNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzaldehyde was used as a starting material, otherwise this compound was prepared in a similar manner to Compound 1, following Procedure A.
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